methyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate
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Overview
Description
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole is widely distributed in the natural environment and can be produced by a variety of bacteria . As a result, it’s a crucial component in many pharmaceuticals and perfumes .
Molecular Structure Analysis
The molecular structure of indole-based compounds is characterized by a fused ring system, consisting of a benzene ring and a pyrrole ring . This structure is likely to be present in “methyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate”.Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Scientific Research Applications
Chemical Synthesis and Characterization
Methyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate's relevance in scientific research primarily spans across chemical synthesis, structural characterization, and its potential biological activity. Its chemical structure suggests a compound that might be involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules.
Synthesis and Structural Insights : The compound represents a class of chemicals that can be synthesized through various chemical reactions, including cycloaddition reactions and modifications of indole derivatives. Studies such as the generation of N-sodioazomethine ylides and their cycloadditions with α,β-unsaturated esters highlight the intricate chemical reactions that form the basis for synthesizing complex molecules (S. Kanemasa, M. Yoshioka, O. Tsuge, 1989). Another study on trichotomine dimethyl ester provides insights into the crystalline structure of related compounds, showcasing the complex geometry and potential stereochemical properties of such molecules (K. Iijima, H. Irikawa, 1996).
Biological Activity and Screening : Compounds with a structure similar to this compound are often screened for various biological activities. The synthesis, structure, and properties of 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives, for example, explore the combination of pyrrole, 1,2,4-triazole, and indole derivatives, which have been associated with significant advances in drug development (A. S. Hotsulia, 2019). These compounds' interactions with biological targets, such as kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase, were investigated, suggesting potential therapeutic applications.
Analytical and Structural Characterization : Comprehensive analytical and structural characterizations of related compounds, like methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA), involve techniques such as gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and X-ray diffraction. These studies provide a foundation for identifying and understanding the chemical and physical properties of novel synthetic cannabinoids and related compounds (M. Dybowski, Piotr Holowinski, R. Typek, A. Dawidowicz, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-13(15(21)22-3)23-16-19-18-14(20(16)2)11-9-17-12-8-6-5-7-10(11)12/h5-9,13,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFDGLQNADUGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(N1C)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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